Tert-butyl morpholine-2-carboxylate;hydrochloride
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Description
Tert-butyl morpholine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 223.7.Scientific Research Applications
Novel Synthesis Applications
Synthesis of cis-3,5-Disubstituted Morpholine Derivatives
- The transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine has been demonstrated, showcasing an electrophile-induced ring closure method. This morpholine derivative serves as a substrate for further synthesis, including 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine, highlighting its utility in creating diverse chemical structures (D’hooghe et al., 2006).
Tert-butoxycarbonylation Reagent Development
- The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been utilized as a tert-butoxycarbonylation reagent for amine hydrochlorides and phenols without the need for a base. This process proceeds chemoselectively in high yield under mild conditions, demonstrating the chemical's role in the protective group chemistry relevant to morpholine derivatives (Ouchi et al., 2002).
Modification of Amino Acids and Peptides
- Tert-Butyl esters and N,N-disubstituted amides of carboxylic acids, along with N-substituted pyrrolidinones and 3-morpholinone, have been α-amidoalkylated, indicating the application of tert-butyl morpholine-2-carboxylate hydrochloride in peptide synthesis and modification. This process allows for the introduction of morpholine structures into amino acids and peptides, opening avenues for novel bioactive molecules (Dobrev et al., 1992).
Solid-Phase Synthesis Applications
- A "safety catch" linker based on 2-tert-butoxyphenol resin has been synthesized for the creation of esters on a solid phase. This innovation facilitates the synthesis of complex molecules, including morpholine derivatives, by providing a stable yet reactive linker that can be cleaved under controlled conditions (Beech et al., 2001).
Properties
IUPAC Name |
tert-butyl morpholine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-10-4-5-12-7;/h7,10H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIWXHDRIZYSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490430-35-6 |
Source
|
Record name | tert-butyl morpholine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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